Phlogacantholide B
Overview
Description
Phlogacantholide B is a diterpene lactone isolated from the roots of the plant Phlogacanthus curviflorus. This compound is part of a group of natural products known for their diverse biological activities. This compound has garnered attention due to its potential medicinal properties, including anticancer and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phlogacantholide B is primarily obtained through plant extraction. The roots, stems, and leaves of Phlogacanthus curviflorus are crushed, and the extract is obtained using solvent extraction or ultrasonic extraction methods. The extract is then filtered, concentrated, and subjected to crystallization to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. Solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone are commonly used in the extraction process .
Chemical Reactions Analysis
Types of Reactions: Phlogacantholide B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Phlogacantholide B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying diterpene lactones and their chemical properties.
Biology: this compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive compound.
Medicine: The compound has shown promise in anticancer research, where it inhibits the growth of cancer cells and induces apoptosis (programmed cell death).
Industry: this compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
Phlogacantholide B exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Phlogacantholide C: Another diterpene lactone with potential medicinal properties.
Phlogacanthosides A, B, and C: Diterpene lactone glucosides with unique biological activities.
Phlogacantholide B stands out due to its potent anticancer and anti-inflammatory effects, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFCPUQQLYHDRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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